trans-2-(Morpholin-4-yl)cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of trans-2-(Morpholin-4-yl)cyclobutan-1-ol is C8H15NO2. It has a molecular weight of 157.21 g/mol. The exact structure and stereochemistry would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical form of trans-2-(Morpholin-4-yl)cyclobutan-1-ol is reported to be a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Pharmaceutical Development
trans-2-(Morpholin-4-yl)cyclobutan-1-ol: is a chiral compound that can be used in the synthesis of pharmacologically active molecules. Its structure is similar to that of 4-(Morpholin-4-yl)butan-2-ol , which is a constituent of the mucolytic drug Fedrilate . The compound’s chirality is crucial for the development of enantiomerically pure drugs, which can have significantly different therapeutic effects and reduced side effects compared to their racemic mixtures.
Biocatalysis
This compound has potential applications in biocatalysis, particularly in reactions involving enzyme-coated magnetic nanoparticles (MNPs). For example, it can be used in lipase-catalyzed enantiomer selective acylation processes . This application is essential for producing specific enantiomers of a substance, which is vital in creating drugs with desired efficacy and minimal side effects.
Analytical Chemistry
As a reference standard, this compound can be used in analytical chemistry to calibrate instruments or validate analytical methods. High-purity standards are essential for ensuring the accuracy and reliability of analytical results, particularly in pharmaceutical testing .
Chemical Engineering
In chemical engineering, trans-2-(Morpholin-4-yl)cyclobutan-1-ol could be used in process optimization studies, particularly in microreactor designs for continuous flow biocatalysis . Its properties may help in enhancing reaction efficiencies and scaling up production processes.
properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQICDDOZUFNCIJ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Morpholin-4-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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